molecular formula C11H10IN3S B6975461 5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine

5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine

Cat. No.: B6975461
M. Wt: 343.19 g/mol
InChI Key: UBEQYKPOMAFBPE-UHFFFAOYSA-N
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Description

5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that features a fused thiazole and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine typically involves the cyclization of pyridine derivatives with thiazole precursors. One efficient method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the formation of the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and reagents. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the thiazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine is unique due to the presence of the iodine atom on the pyridine ring, which can significantly influence its reactivity and biological activity. The specific arrangement of the thiazole and pyridine rings also contributes to its distinct pharmacological profile .

Properties

IUPAC Name

5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10IN3S/c12-8-1-2-11(13-5-8)15-4-3-9-10(6-15)16-7-14-9/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEQYKPOMAFBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CS2)C3=NC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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